1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane
Brand Name: Vulcanchem
CAS No.:
VCID: VC15891594
InChI: InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)14-17(10-18-14)11-19(12-17)9-13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3
SMILES:
Molecular Formula: C17H24N2O2
Molecular Weight: 288.4 g/mol

1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane

CAS No.:

Cat. No.: VC15891594

Molecular Formula: C17H24N2O2

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane -

Specification

Molecular Formula C17H24N2O2
Molecular Weight 288.4 g/mol
IUPAC Name tert-butyl 2-benzyl-2,6-diazaspiro[3.3]heptane-7-carboxylate
Standard InChI InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)14-17(10-18-14)11-19(12-17)9-13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3
Standard InChI Key VFWSLZMIAPYHQJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1C2(CN1)CN(C2)CC3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Properties

The core structure of 1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane features a spirocyclic framework where two nitrogen atoms bridge a central spiro carbon, forming a bicyclic system. The Boc (tert-butoxycarbonyl) and benzyl groups occupy the 2- and 6-positions, respectively, imparting steric protection and modulating electronic properties. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₈H₂₆N₂O₂
Molecular Weight302.41 g/mol
Density1.1±0.1 g/cm³ (analogous)
Boiling Point220.9±8.0 °C (analogous)

The spiro junction enforces a rigid conformation, reducing rotational freedom and enhancing binding selectivity in drug-target interactions . X-ray crystallography of related azaspiro[3.3]heptanes reveals bond angles of ~109° at the spiro carbon, consistent with tetrahedral geometry .

Synthetic Methodologies and Reaction Pathways

Titanacyclobutane-Mediated Cyclization

A landmark approach involves titanacyclobutane intermediates to construct the spirocyclic core. Ketones such as N-Boc-piperidinone undergo titanium-mediated cyclization with dihalides (e.g., Br₂), yielding dihalogenated intermediates like 8b (84% yield) . Subsequent nucleophilic substitution with benzylamine facilitates spiroannulation, producing protected derivatives such as 15 (89% yield) . This method avoids tedious multi-step sequences, enabling gram-scale synthesis.

Protective Group Strategy

The Boc group serves dual roles: (1) shielding the secondary amine from unwanted reactions and (2) allowing deprotection under mild acidic conditions (e.g., HCl/EtOAc) . Simultaneously, the benzyl group provides orthogonal protection, removable via hydrogenolysis. This strategy is critical for sequential functionalization in medicinal chemistry .

Physicochemical and Spectroscopic Properties

1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane exhibits moderate solubility in polar aprotic solvents (e.g., THF, DCM) but limited solubility in water. Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.65–3.70 (m, 4H, CH₂N), 4.30 (s, 2H, CH₂Ph), 7.26–7.34 (m, 5H, aromatic) .

  • IR: 1685 cm⁻¹ (C=O stretch), 1150 cm⁻¹ (C-O-C) .

The compound’s stability under ambient conditions is attributed to the electron-withdrawing Boc group, which mitigates oxidative degradation .

Applications in Drug Discovery and Development

Bioisosteric Replacement

Azaspiro[3.3]heptanes are prized as bioisosteres for piperazine, addressing limitations such as metabolic instability and poor solubility . For instance, replacing piperazine with 2,6-diazaspiro[3.3]heptane in olaparib analogs improved PARP inhibitor selectivity and reduced cytotoxicity .

Conformational Restriction

The spirocyclic framework restricts bond rotation, preorganizing the molecule for target binding. This property is exploited in kinase inhibitors, where rigid scaffolds enhance potency by minimizing entropy loss upon binding .

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